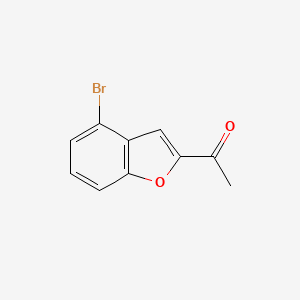
1-(4-bromo-2-benzofuranyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, characterized by a bromine atom attached to the benzofuran ring, has garnered interest in various scientific fields due to its unique structural and functional attributes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-benzofuranyl)Ethanone typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring . The subsequent acetylation step involves the reaction of the brominated benzofuran with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted benzofuran derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activities, disrupting cellular processes, or inducing oxidative stress in target cells .
Comparación Con Compuestos Similares
1-(7-Bromobenzofuran-2-yl)Ethanone: Another brominated benzofuran derivative with similar structural features.
2-Acetyl-7-bromobenzofuran: A compound with a bromine atom at a different position on the benzofuran ring.
Uniqueness: 1-(4-Bromo-2-benzofuranyl)Ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C10H7BrO2 |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
1-(4-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
Clave InChI |
KYRHRWVLIIQUFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















